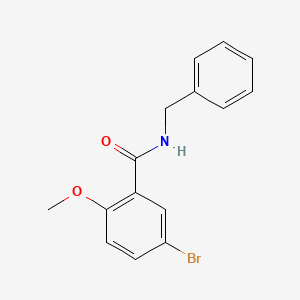
N-benzyl-5-bromo-2-methoxybenzamide
Descripción general
Descripción
N-benzyl-5-bromo-2-methoxybenzamide (NBB2MBA) is an organic compound belonging to the benzamide family. It is a colorless, crystalline solid with a molecular weight of 295.31 g/mol. NBB2MBA is soluble in methanol, ethanol, and acetone, and insoluble in water. It has a melting point of 130-131°C and a boiling point of 315°C. NBB2MBA is used in a variety of scientific research applications, including as a pharmaceutical intermediate, as a reagent in organic synthesis, and as a fluorescent marker.
Aplicaciones Científicas De Investigación
Radioiodinated Benzamides for Melanoma Imaging :
- Certain radioiodinated N-(dialkylaminoalkyl)benzamides have been used for scintigraphy and SPECT of melanoma metastases. Structure-activity studies have shown that compounds like 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[(131)I]iodo-2-methoxybenzamide exhibit high melanoma uptake and tissue selectivity. These compounds have potential for melanoma imaging and radionuclide therapy (Eisenhut et al., 2000).
Synthesis of Radioiodinated Ligands for Serotonin Receptors :
- Radioiodinated ligands, such as 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide, have been developed for their high affinity and selectivity for 5HT2 receptors. These ligands are promising for gamma-emission tomography and studying serotonin receptors (Mertens et al., 1994).
Catalysts for Alcohol Oxidation :
- N-isopropyliodobenzamides, such as 2-Iodo-N-isopropyl-5-methoxybenzamide, have been evaluated as catalysts for the oxidation of alcohols. They have shown high reactivity and environmental benignity, especially for the oxidation of benzylic alcohols (Yakura et al., 2018).
GPR35 Agonists for Pain and Inflammatory Diseases :
- N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, including compounds like N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide, have been identified as potent GPR35 agonists. These compounds are potential candidates for treating pain, inflammatory, and metabolic diseases (Wei et al., 2018).
Potential Antipsychotic Agents :
- Some benzamide derivatives, such as 5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, have been synthesized and evaluated for their antidopaminergic properties. These compounds have shown potential as antipsychotic agents (Högberg et al., 1990).
Herbicides with Bleaching Effects :
- Benzamide analogs, like 2-methoxybenzamides, have been identified as lead compounds for the development of bleaching herbicides. Certain substitutions at specific positions on the benzylamine moiety significantly enhance herbicidal activity (Zhang et al., 2021).
Propiedades
IUPAC Name |
N-benzyl-5-bromo-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-8-7-12(16)9-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENCDHONKGDOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-bromo-2-methoxybenzamide | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline](/img/structure/B2807565.png)
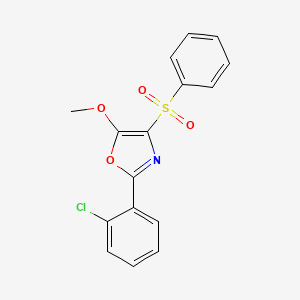
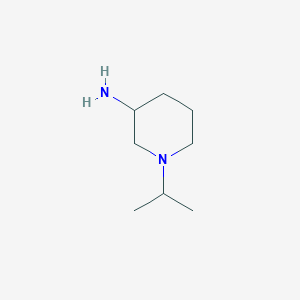
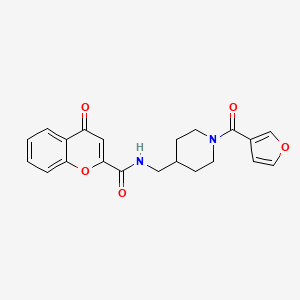
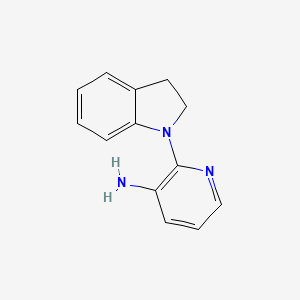
![ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2807573.png)
![Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2807575.png)
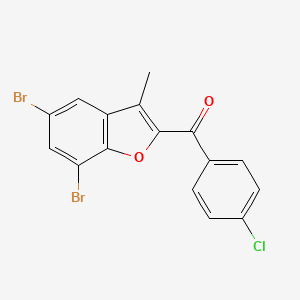
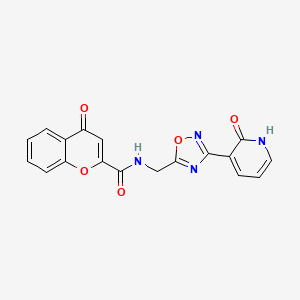
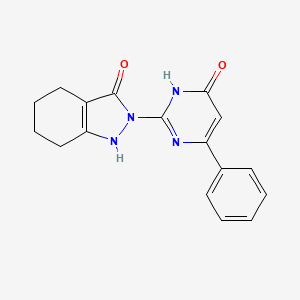
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807581.png)
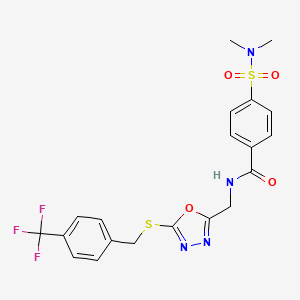
![2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B2807584.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol](/img/structure/B2807587.png)